5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
Description
5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at the 5-position, which itself bears a pyrazole ring at the meta position. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, making it a common motif in kinase inhibitors and other therapeutic agents. This compound has been explored in pharmaceutical patents, particularly in oncology, where derivatives exhibit activity against kinases involved in cancer progression.
Properties
IUPAC Name |
5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-10(12-7-14-9-15-8-12)6-11(3-1)13-4-5-16-17-13/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMCCTXOPCVWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(1H-pyrazol-5-yl)benzaldehyde with guanidine under basic conditions to form the pyrimidine ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Catalysts and automated systems are often employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 5-(1H-pyrazol-5-yl)nicotinamide Derivatives Example compounds from patents (e.g., N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide) replace the pyrimidine core with a pyridine ring but retain the pyrazole-phenyl motif. The pyridine derivatives often include polar substituents (e.g., hydroxypyrrolidinyl) that enhance solubility and target binding.
b. 5-Cyano-6-phenylpyrimidin Derivatives Compounds like 5-cyano-6-phenylpyrimidin-1,2,3-triazole () replace the pyrazole-phenyl group with a cyano-triazole system. The cyano group increases electron-withdrawing effects, altering redox properties and binding kinetics compared to the pyrazole-containing analogue.
c. Trifluoromethyl-Substituted Analogues
Derivatives such as 5-(3-trifluoromethylphenyl)-1H-pyrazole () introduce a CF₃ group, enhancing lipophilicity and resistance to oxidative metabolism. This contrasts with the pyrimidine-based compound, where the pyrimidine ring may reduce logP values, favoring aqueous solubility.
Physicochemical Properties
*Estimated values based on computational models (e.g., Multiwfn).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
